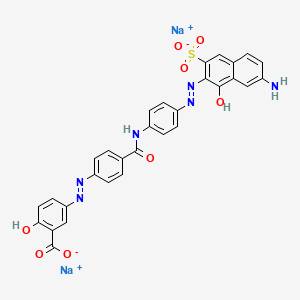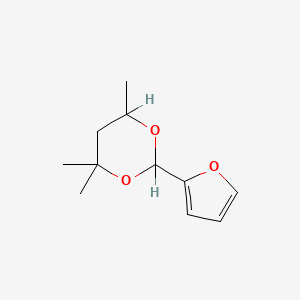
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a dioxane ring, making it a unique structure in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane typically involves the cyclization of furfural derivatives with appropriate reagents. One common method is the reaction of furfural with glycerol in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often include moderate temperatures and the use of solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as cuprous oxide and N-iodosuccinimide can enhance the efficiency of the reaction . The process is optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furfural derivatives, while reduction can produce tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the dioxane ring can form hydrogen bonds with biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A simpler compound with a furan ring and an aldehyde group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group attached to the furan ring.
2,5-Furandicarboxylic Acid: Features two carboxylic acid groups on the furan ring.
Uniqueness
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its fused ring structure, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
1204-54-2 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3 |
InChI-Schlüssel |
SJVWZQYXFRLYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC(O1)C2=CC=CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



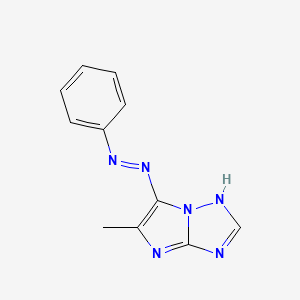
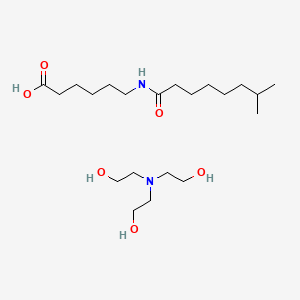

![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)
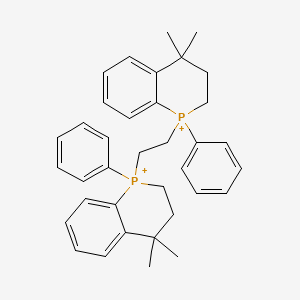
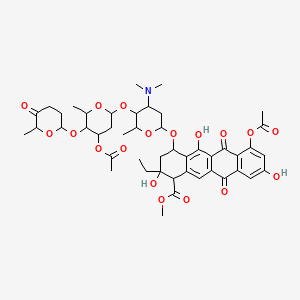
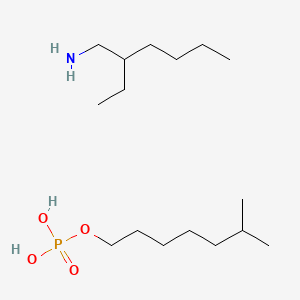

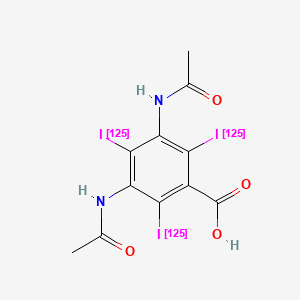
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
